molecular formula C17H18 B047265 9-n-Butylfluorene CAS No. 3952-42-9

9-n-Butylfluorene

Cat. No.: B047265
CAS No.: 3952-42-9
M. Wt: 222.32 g/mol
InChI Key: RBDADLSAYYPJAN-UHFFFAOYSA-N
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Description

9-n-Butylfluorene is an organic compound with the molecular formula C17H18. It is a derivative of fluorene, where a butyl group is attached to the ninth position of the fluorene ring. This compound is used as a reagent or intermediate in various chemical syntheses, including the preparation of selenium-containing esters and bifluorenes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 9-n-Butylfluorene can be synthesized through several methods. One common approach involves the alkylation of fluorene at the ninth position. This can be achieved by reacting 9-fluorenyl organometallic compounds with butyl halides. Another method involves the reduction of 9-butylidene-9H-fluorene using hydrogen in the presence of a palladium catalyst on activated carbon .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the use of high-pressure hydrogenation techniques. The reaction is carried out in ethyl acetate at temperatures ranging from 20 to 25 degrees Celsius and pressures around 1500.15 Torr. The process is catalyzed by 5% palladium on activated carbon, and the reaction time is approximately 1.5 hours .

Chemical Reactions Analysis

Types of Reactions: 9-n-Butylfluorene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can yield different alkylated fluorenes.

    Substitution: It can participate in substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium on activated carbon is commonly used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed:

    Oxidation: Ketones or alcohols.

    Reduction: Alkylated fluorenes.

    Substitution: Halogenated fluorenes.

Scientific Research Applications

9-n-Butylfluorene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-n-Butylfluorene involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. Its butyl group can participate in various substitution and addition reactions, influencing the overall reactivity of the molecule.

Comparison with Similar Compounds

  • 9-Methylfluorene
  • 9-Ethylfluorene
  • 9-Propylfluorene
  • 9-Pentylfluorene

Comparison: Compared to other alkylated fluorenes, 9-n-Butylfluorene has a longer alkyl chain, which can influence its physical and chemical properties. For instance, the longer butyl chain can increase the compound’s hydrophobicity and affect its solubility in various solvents. Additionally, the reactivity of this compound in substitution reactions may differ from its shorter-chain counterparts due to steric effects .

Properties

IUPAC Name

9-butyl-9H-fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18/c1-2-3-8-13-14-9-4-6-11-16(14)17-12-7-5-10-15(13)17/h4-7,9-13H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBDADLSAYYPJAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10423822
Record name 9-n-butylfluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3952-42-9
Record name 9-n-butylfluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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